

# A Technical Guide to 2,3-Dimethylpentanoic Acid: Properties and Experimental Methodologies

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## Compound of Interest

Compound Name: *2,3-Dimethylpentanoic acid*

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This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dimethylpentanoic acid**. It includes a summary of its structural and computed data, detailed experimental protocols for property determination and synthesis, and logical diagrams to illustrate key concepts and workflows.

## Core Properties of 2,3-Dimethylpentanoic Acid

**2,3-Dimethylpentanoic acid**, also known as 2,3-dimethylvaleric acid, is a branched-chain carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl group substituents at the second and third carbon positions. Due to the presence of two chiral centers, it can exist as four different stereoisomers.

While specific experimental data for properties such as boiling point, melting point, and density are not readily available in public literature, a significant amount of structural and computed data has been compiled.

The following table summarizes the key identifying and computed properties of **2,3-Dimethylpentanoic acid**.

Property	Value	Source(s)
IUPAC Name	2,3-dimethylpentanoic acid	<a href="#">[1]</a>
Synonyms	2,3-dimethylvaleric acid	<a href="#">[1]</a>
CAS Number	82608-03-5	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	130.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Liquid	<a href="#">[2]</a>
Canonical SMILES	CCC(C)C(C)C(=O)O	<a href="#">[1]</a>
InChI	InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)	<a href="#">[1]</a>
InChIKey	LBUDVZDSWKZABS-UHFFFAOYSA-N	<a href="#">[1]</a>
Computed XLogP3	2.2	<a href="#">[1]</a> <a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a> <a href="#">[3]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a> <a href="#">[3]</a>
Rotatable Bond Count	3	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	130.099379685 Da	<a href="#">[1]</a> <a href="#">[3]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[3]</a>

Note: Experimental values for boiling point, melting point, density, and pKa for **2,3-Dimethylpentanoic acid** are not available in the cited literature. For context, the isomer 3,4-Dimethylpentanoic acid has a reported boiling point of 210.9°C at 760 mmHg.[\[4\]](#)[\[5\]](#)

## Mandatory Visualizations

The following diagrams illustrate the molecular structure and workflows relevant to the analysis of **2,3-Dimethylpentanoic acid**.

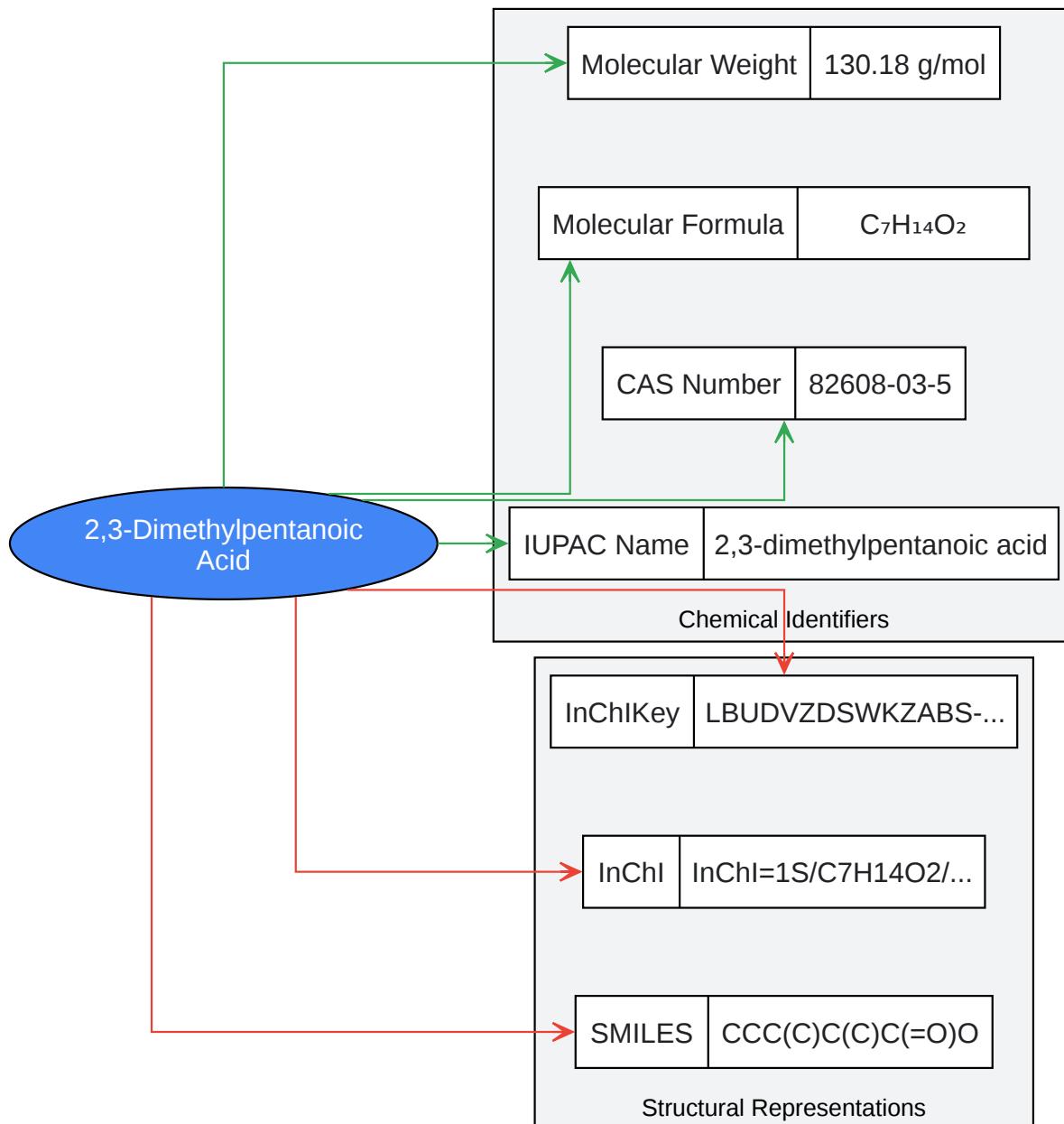


Figure 1: Structural and Chemical Identifiers of 2,3-Dimethylpentanoic Acid

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Figure 1: Structural and Chemical Identifiers.

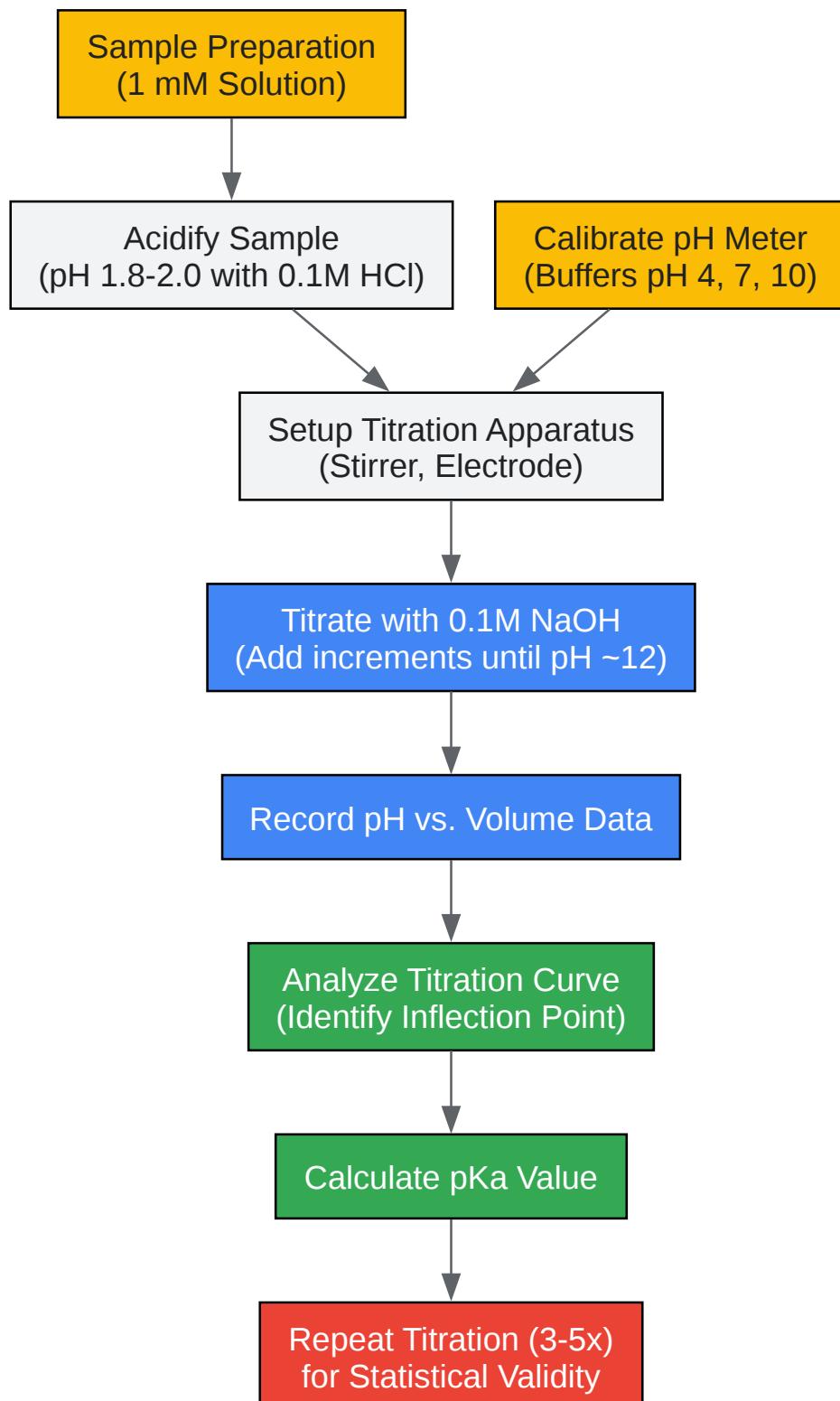


Figure 2: Experimental Workflow for pKa Determination via Potentiometric Titration

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Figure 2: Workflow for pKa Determination.

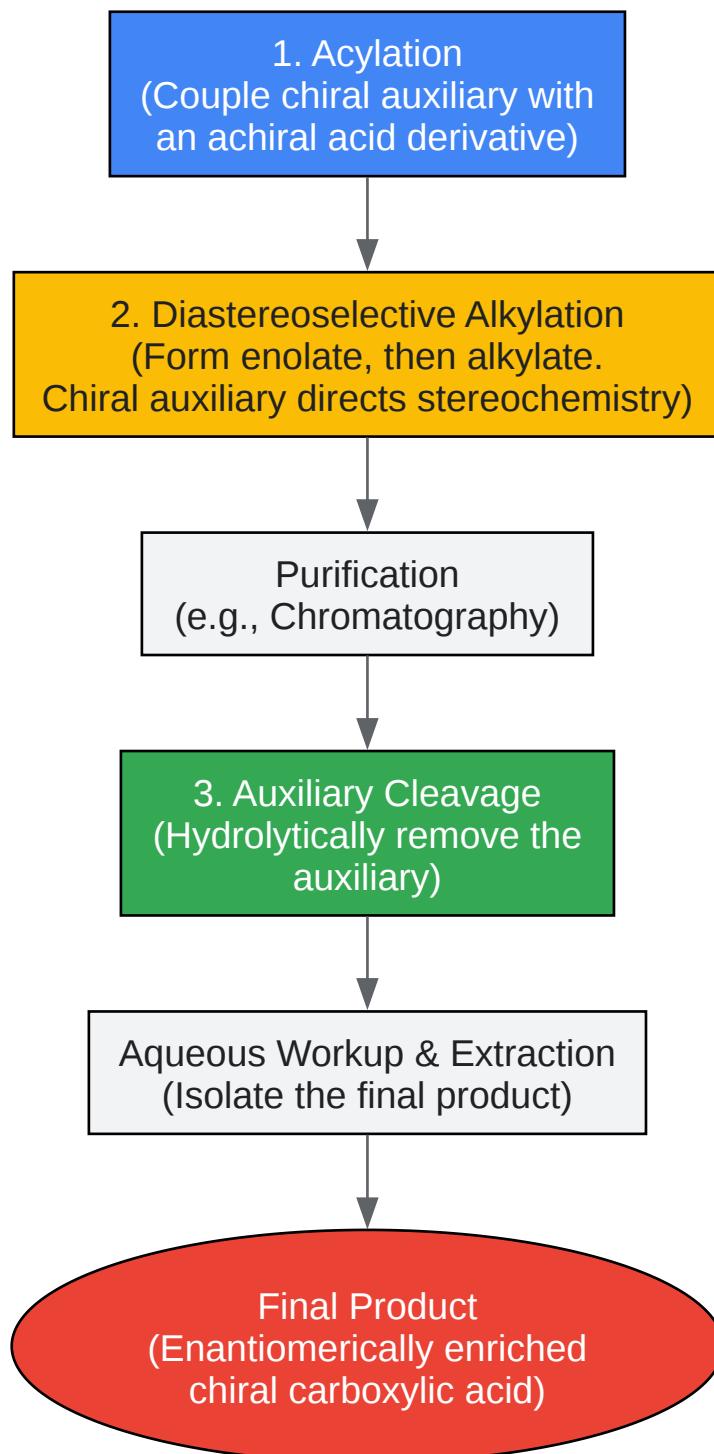


Figure 3: General Workflow for Asymmetric Synthesis of a Chiral Carboxylic Acid

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Figure 3: General Asymmetric Synthesis Workflow.

## Experimental Protocols

While specific protocols for **2,3-Dimethylpentanoic acid** are not detailed in the provided search results, established methodologies for determining the properties of carboxylic acids and for synthesizing structurally similar chiral compounds are applicable.

This method is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance.

### A. Materials and Equipment:

- Calibrated Potentiometer / pH meter with electrode
- Magnetic stirrer and stir bar
- Burette (precision grade)
- Reaction vessel (beaker)
- Standard aqueous buffers (pH 4, 7, and 10)
- 0.1 M Hydrochloric acid (HCl) solution
- 0.1 M Sodium hydroxide (NaOH) solution, carbonate-free
- 0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)
- Nitrogen gas source

### B. Methodology:

- Instrument Calibration: Calibrate the potentiometer using the standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.
- Sample Preparation: Prepare a ~1 mM solution of the carboxylic acid in water or a suitable co-solvent. A final volume of 20 mL is typical.

- Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.
- Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a weak acid.
- Initial Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.
- Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
- Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.
- Endpoint: Continue the titration until the pH reaches a stable value around 12-12.5.
- Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve).
- Replication: To ensure robust and reliable data, perform a minimum of three separate titrations and calculate the average pKa and standard deviation.

This protocol describes a general, yet powerful, strategy for the asymmetric synthesis of chiral carboxylic acids, ensuring high stereocontrol. It is based on methodologies used for compounds structurally similar to **2,3-Dimethylpentanoic acid**.

#### A. Step 1: Acylation of the Chiral Auxiliary

- Under an inert argon atmosphere, dissolve the Evans chiral auxiliary (e.g., (4S)-4-benzyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
- Add n-butyllithium dropwise to generate the lithium salt of the auxiliary.
- Slowly add the desired acyl chloride (e.g., 3-methylbutanoyl chloride) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin-Layer Chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

#### B. Step 2: Diastereoselective Alkylation

- Dissolve the purified N-acyl imide from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the enolate.
- Introduce the alkylating agent (e.g., methyl iodide) to the reaction mixture. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, favoring the formation of one diastereomer.
- Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and extract the product.

#### C. Step 3: Cleavage of the Auxiliary

- Dissolve the purified, alkylated product in a mixture of THF and water at 0 °C.
- Add aqueous hydrogen peroxide followed by lithium hydroxide to initiate hydrolytic cleavage.
- Stir the mixture vigorously until the reaction is complete.
- Quench the reaction with an aqueous solution of sodium sulfite.
- Adjust the pH to ~10 to allow for the extraction and recovery of the chiral auxiliary.
- Acidify the remaining aqueous layer to a pH of ~2 with 1 M HCl.
- Extract the acidified layer with ethyl acetate. The combined organic extracts are then dried and concentrated under reduced pressure to yield the final enantiomerically enriched carboxylic acid.

## Safety and Hazard Information

**2,3-Dimethylpentanoic acid** is classified as a hazardous substance. According to GHS classifications, it causes severe skin burns and eye damage and may cause respiratory irritation.[1]

- GHS Hazard Statements: H314, H335[1]
- Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

This guide serves as a foundational resource for professionals working with **2,3-Dimethylpentanoic acid**. While comprehensive, it highlights the need for further experimental investigation to fully characterize its physical properties.

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